3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide
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Overview
Description
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is a heterocyclic organic compound with the molecular formula C9H5Cl4NO2 and a molecular weight of 300.953 g/mol . It is known for its complex structure, which includes a chlorinated oxirane ring and a carboxamide group. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4-trichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the carboxamide. Finally, the oxirane ring is introduced through an epoxidation reaction using a suitable oxidizing agent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- 2-(2,4-dichlorophenyl)oxirane-2-carboxamide
Uniqueness
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
23474-43-3 |
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Molecular Formula |
C9H5Cl4NO2 |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
3-chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H5Cl4NO2/c10-4-2-1-3(5(11)6(4)12)9(8(14)15)7(13)16-9/h1-2,7H,(H2,14,15) |
InChI Key |
BRSYMLUWFHEDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2(C(O2)Cl)C(=O)N)Cl)Cl)Cl |
Origin of Product |
United States |
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